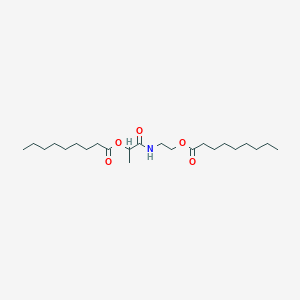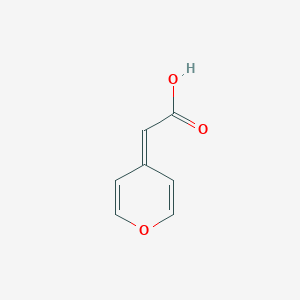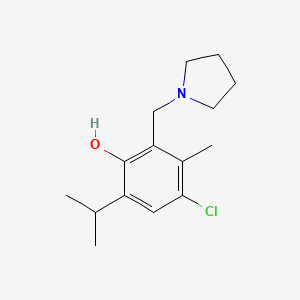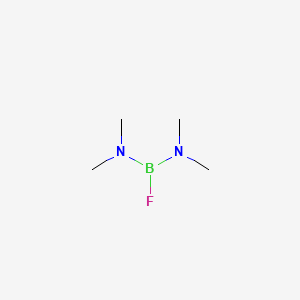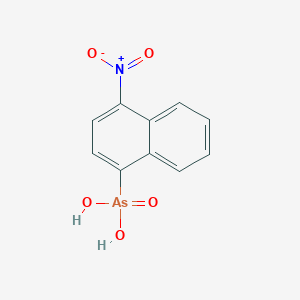
(4-Nitronaphthalen-1-yl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitronaphthalen-1-yl)arsonic acid is an organic compound with the molecular formula C10H8AsNO5 It is a derivative of naphthalene, where an arsonic acid group is attached to the 1-position and a nitro group is attached to the 4-position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitronaphthalen-1-yl)arsonic acid typically involves the nitration of naphthalene followed by the introduction of the arsonic acid group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the naphthalene ring. The resulting 4-nitronaphthalene is then subjected to a reaction with arsenic trioxide and hydrochloric acid to introduce the arsonic acid group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(4-Nitronaphthalen-1-yl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The arsonic acid group can be reduced to an arsenic trioxide derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 4-aminonaphthalen-1-yl)arsonic acid.
Reduction: The major product is the corresponding arsenic trioxide derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted naphthalene derivatives.
科学的研究の応用
(4-Nitronaphthalen-1-yl)arsonic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Nitronaphthalen-1-yl)arsonic acid involves its interaction with molecular targets and pathways within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The arsonic acid group can also interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
- (4-Nitronaphthalen-1-yl)phosphonic acid
- (4-Nitronaphthalen-1-yl)sulfonic acid
- (4-Nitronaphthalen-1-yl)carboxylic acid
Uniqueness
(4-Nitronaphthalen-1-yl)arsonic acid is unique due to the presence of both a nitro group and an arsonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
5430-37-5 |
|---|---|
分子式 |
C10H8AsNO5 |
分子量 |
297.10 g/mol |
IUPAC名 |
(4-nitronaphthalen-1-yl)arsonic acid |
InChI |
InChI=1S/C10H8AsNO5/c13-11(14,15)9-5-6-10(12(16)17)8-4-2-1-3-7(8)9/h1-6H,(H2,13,14,15) |
InChIキー |
XEUXBZYSGAMIPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2[As](=O)(O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


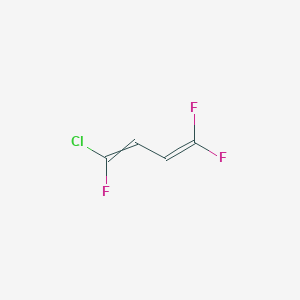
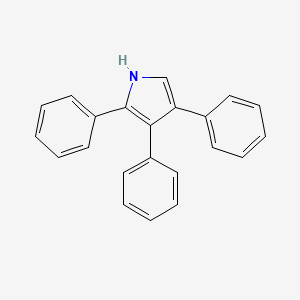
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
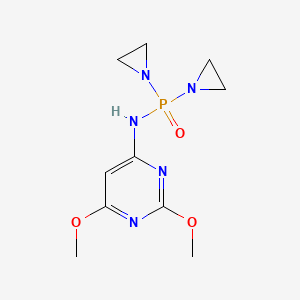
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)



![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)

